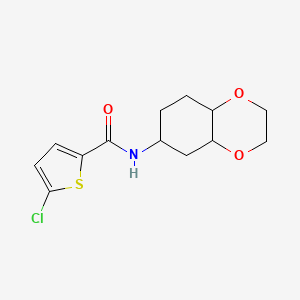

5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-5-chlorothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c14-12-4-3-11(19-12)13(16)15-8-1-2-9-10(7-8)18-6-5-17-9/h3-4,8-10H,1-2,5-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNRZVCILQQLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC=C(S3)Cl)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide.

Formation of the Dioxin Moiety: The dioxin moiety is synthesized by cyclization of a suitable diol with a halogenated compound.

Final Coupling: The final step involves coupling the thiophene derivative with the dioxin moiety under appropriate reaction conditions, such as using a base like triethylamine.

Industrial Production Methods

Industrial production of 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated compounds, bases like sodium hydroxide, and acids like hydrochloric acid.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that thiophene derivatives can modulate inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Case Study: Clinical Trials

A clinical trial investigated the effects of a related thiophene compound on patients with chronic inflammatory conditions. The results indicated a reduction in biomarkers associated with inflammation, supporting the therapeutic potential of such compounds in clinical settings .

Pesticide Development

The compound's structure suggests potential applications in agricultural chemistry as a pesticide. Preliminary studies indicate that thiophene derivatives can exhibit insecticidal activity against common agricultural pests. This opens avenues for developing environmentally friendly pesticides that minimize ecological impact .

Case Study: Pesticide Efficacy

A field study assessed the effectiveness of a thiophene-based pesticide on crop yield and pest control. Results showed a significant reduction in pest populations and an increase in crop yield compared to untreated plots, highlighting the practical applications of this compound in agriculture .

Mechanism of Action

The mechanism of action of 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide with three structurally related analogs, highlighting key differences in molecular architecture, stability, and functional properties:

Key Observations:

Structural Flexibility vs. Rigidity: The target compound’s octahydro-1,4-benzodioxin group enhances conformational flexibility compared to the rigid oxadiazole in or the aromatic triazine in . This flexibility may improve binding to dynamic biological targets but reduce metabolic stability.

In contrast, the target compound’s oxygen-rich benzodioxin may improve solubility.

Synthetic Complexity :

- Compounds with oxadiazole or triazine moieties () require multistep syntheses involving heterocyclic coupling, whereas the target compound’s synthesis may rely on simpler amide bond formation.

Therapeutic Potential: The methanesulfonate derivative () has proven efficacy in thrombosis and inflammation, suggesting that the target compound’s benzodioxin-thiophene scaffold could be optimized for similar applications.

Research Tools and Methodologies

Crystallographic tools like SHELX and ORTEP () are critical for elucidating the three-dimensional structures of such compounds, enabling precise analysis of bond angles, conformations, and intermolecular interactions. These insights are vital for rational drug design, particularly in optimizing stability and bioavailability.

Biological Activity

5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a thiophene ring and a benzodioxin moiety. Its molecular formula is C12H14ClN3O2S, with a molecular weight of approximately 287.77 g/mol. The structural features suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

- Enzyme Inhibition : Preliminary studies indicate that 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases and phosphatases, which are crucial for cellular signaling.

- Receptor Interaction : The compound is hypothesized to interact with various receptors, including G-protein coupled receptors (GPCRs) and nuclear hormone receptors. These interactions can modulate signaling pathways related to inflammation and cell proliferation.

- Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Efficacy in Biological Assays

The efficacy of 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide has been evaluated through various assays:

Case Studies

- Case Study on Anticancer Activity : A study investigated the anticancer properties of the compound in vitro against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid with octahydro-1,4-benzodioxin-6-amine via carbodiimide-mediated amidation (e.g., EDCl/HOBt) in anhydrous DMF or DCM. Optimization includes:

- Temperature control : Maintain 0–5°C during activation to minimize side reactions.

- Stoichiometry : Use 1.2 equivalents of coupling agent to ensure complete conversion.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water yields >90% purity .

Key validation : Confirm via H NMR (amide proton at δ 8.2–8.5 ppm) and LC-MS (m/z calculated for CHClNOS: 336.05) .

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?

Follow a multi-technique approach:

- Melting point : Determine via differential scanning calorimetry (DSC).

- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Note : Publish full spectral data (IR, C NMR) to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC50_{50}50 values)?

Address variability using:

- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Dose-response validation : Run triplicate experiments with internal controls (e.g., staurosporine for apoptosis).

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance of discrepancies .

Example : If IC varies by >20%, re-evaluate solvent effects (DMSO concentration ≤0.1%) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Adopt a tiered approach:

- Laboratory tier : Determine hydrolysis half-life (pH 4–9, 25°C) and photodegradation under UV/visible light.

- Field tier : Use radiolabeled C-compound in soil microcosms to track biodegradation (measure CO evolution) .

Data interpretation : Model partitioning coefficients (log K) and bioaccumulation potential using EPI Suite .

Q. How can researchers elucidate the mechanism of action for this compound’s antimicrobial activity?

Employ:

- Target identification : Use thermal shift assays (TSA) to identify protein binding partners.

- Genomic knockouts : Screen E. coli Keio collection to pinpoint resistance-linked genes.

- Metabolomics : Analyze changes in bacterial lipid profiles via LC-QTOF-MS .

Case study : A related carboxamide showed disruption of fatty acid biosynthesis via FabI inhibition .

Methodological Challenges

Q. How should researchers address low yields in large-scale synthesis?

Optimize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.